molecular formula C11H10BrNO4 B8569047 5-Nitro-6-bromo-1-indanone ethylene ketal

5-Nitro-6-bromo-1-indanone ethylene ketal

Cat. No. B8569047
M. Wt: 300.10 g/mol
InChI Key: WEFOWVHTRHKHAZ-UHFFFAOYSA-N
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Patent
US05409944

Procedure details

To a suspension of 5-nitro-6-bromo-1-indanone (11.0 g, 43 mmol) and bis(trimethylsilyloxy)ethane (22.0 mL, 90 mmol) in CH2Cl2 (90 mL) at room temperature was added trimethylsilyltrifluoromethanesulfonate (100 μL). The mixture was stirred for 2 h and the homogeneous solution was quenched with saturated aqueous NaHCO3 (100 mL). The CH2Cl2 layer was separated, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. Chromatography over silica gel, eluting with ethyl acetate:hexanes (2:5), furnished 10.2 g (79%) of the title compound as a pale yellow solid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyloxy)ethane
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[Br:13])[C:9](=[O:14])[CH2:8][CH2:7]2)([O-:3])=[O:2].C[Si](C)(C)[O:17][CH:18](O[Si](C)(C)C)[CH3:19].C[Si](OS(C(F)(F)F)(=O)=O)(C)C>C(Cl)Cl>[CH2:18]1[O:17][C:9]2([C:10]3[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[C:12]([Br:13])[CH:11]=3)[CH2:7][CH2:8]2)[O:14][CH2:19]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCC(C2=CC1Br)=O
Name
bis(trimethylsilyloxy)ethane
Quantity
22 mL
Type
reactant
Smiles
C[Si](OC(C)O[Si](C)(C)C)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
C[Si](C)(C)OS(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the homogeneous solution was quenched with saturated aqueous NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Chromatography over silica gel, eluting with ethyl acetate:hexanes (2:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1COC2(CCC3=CC(=C(C=C23)Br)[N+](=O)[O-])O1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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